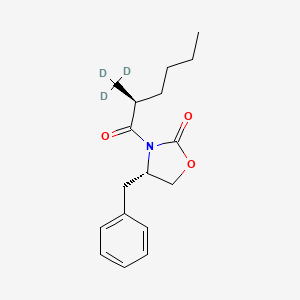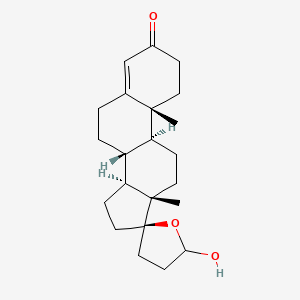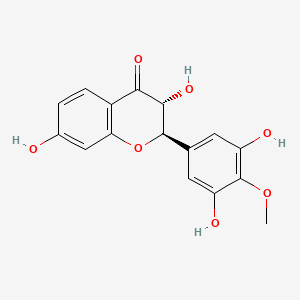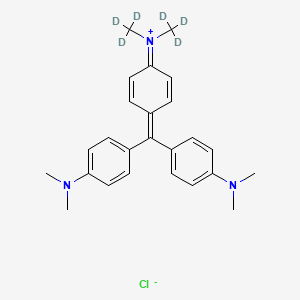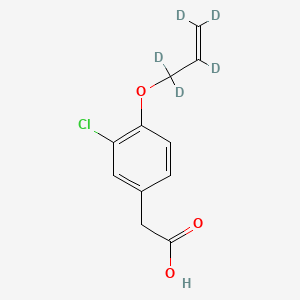![molecular formula C11H18N2O B587322 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 1794891-89-6](/img/structure/B587322.png)
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one
Vue d'ensemble
Description
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one is a synthetic compound with the molecular formula C11H11D7N2O. It is a deuterated analog of 2-n-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, which is an intermediate in the synthesis of certain pharmaceuticals, such as Irbesartan, an angiotensin II receptor antagonist used to treat high blood pressure .
Méthodes De Préparation
The synthesis of 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one involves several steps, starting with the preparation of the spirocyclic core. The synthetic route typically includes the following steps:
Formation of the spirocyclic core: This involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the butyl group: The butyl group is introduced through alkylation reactions.
Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals, it plays a crucial role in the development of drugs like Irbesartan.
Mécanisme D'action
The mechanism of action of 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in drug synthesis, the compound’s effects are mediated through its conversion to active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific drug being synthesized. For example, in the case of Irbesartan, the compound ultimately acts on angiotensin II receptors to exert its antihypertensive effects .
Comparaison Avec Des Composés Similaires
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one can be compared with other similar compounds, such as:
2-n-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: The non-deuterated analog, which is also used as an intermediate in pharmaceutical synthesis.
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride: A hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its deuterated nature, which can provide advantages in certain analytical and synthetic applications, such as improved stability and reduced metabolic degradation.
Propriétés
IUPAC Name |
2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-1,3-diazaspiro[4.4]non-1-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h2-8H2,1H3,(H,12,13,14)/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKWOYOVCXHXSS-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
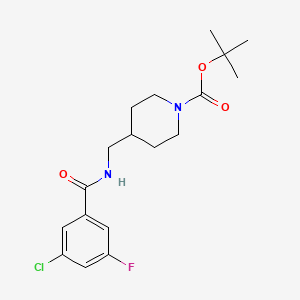

![(2S)-N-Methoxy-N,2-dimethylhexanamide-[d3]](/img/structure/B587245.png)
![4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4](/img/structure/B587247.png)
